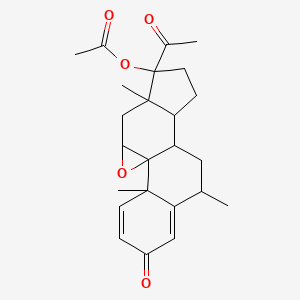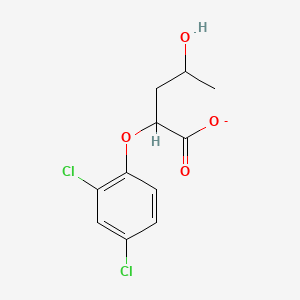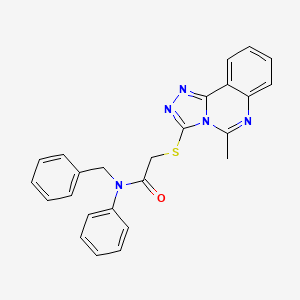
N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a benzyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazoloquinazoline intermediate in the presence of a base.
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the phenylacetamide group to the intermediate compound. This is typically achieved through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can target the triazoloquinazoline core or the thioether linkage, leading to the formation of reduced derivatives.
Substitution: The benzyl and phenylacetamide groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the triazoloquinazoline core.
Scientific Research Applications
N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial proteins can result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide: This compound is unique due to its specific combination of functional groups and structural features.
This compound analogs: These compounds share a similar core structure but differ in the substituents attached to the triazoloquinazoline ring or the phenylacetamide moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and a potential candidate for the development of new therapeutic agents.
Properties
CAS No. |
76989-42-9 |
|---|---|
Molecular Formula |
C25H21N5OS |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-benzyl-2-[(5-methyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C25H21N5OS/c1-18-26-22-15-9-8-14-21(22)24-27-28-25(30(18)24)32-17-23(31)29(20-12-6-3-7-13-20)16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3 |
InChI Key |
KCYYAXYSUZPACU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=NN=C(N13)SCC(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


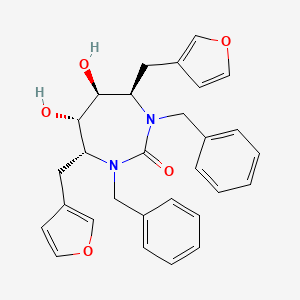
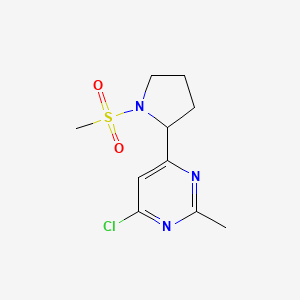

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)
![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)
![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)
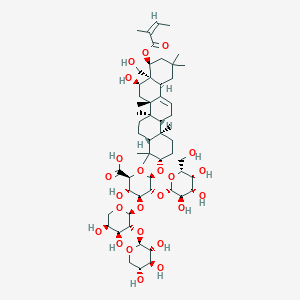
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)

![(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one](/img/structure/B12294854.png)
